molecular formula C11H15Cl B13216902 1-(3-Chloro-2-methylpropyl)-3-methylbenzene

1-(3-Chloro-2-methylpropyl)-3-methylbenzene

Cat. No.: B13216902
M. Wt: 182.69 g/mol
InChI Key: VTAGUXLCKANNOL-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylpropyl)-3-methylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where a 3-chloro-2-methylpropyl group and a methyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylpropyl)-3-methylbenzene typically involves the alkylation of 3-methylbenzene (toluene) with 3-chloro-2-methylpropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl chloride reacts with the aromatic ring to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylpropyl)-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and sodium thiolate (NaSMe). These reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 1-(3-hydroxy-2-methylpropyl)-3-methylbenzene, 1-(3-amino-2-methylpropyl)-3-methylbenzene, and 1-(3-methylthiopropyl)-3-methylbenzene.

    Oxidation Reactions: Products include 3-methylbenzoic acid and 3-methylbenzaldehyde.

    Reduction Reactions: The major product is 1-(3-methylpropyl)-3-methylbenzene.

Scientific Research Applications

1-(3-Chloro-2-methylpropyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylpropyl)-3-methylbenzene involves its interaction with specific molecular targets. The chlorine atom and the alkyl groups play a crucial role in its reactivity and interactions. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

1-(3-Chloro-2-methylpropyl)-3-methylbenzene can be compared with other similar compounds such as:

    1-(3-Chloro-2-methylpropyl)benzene: Lacks the additional methyl group on the benzene ring, resulting in different reactivity and properties.

    1-(3-Chloro-2-methylpropyl)-4-methylbenzene: The position of the methyl group on the benzene ring affects the compound’s chemical behavior and applications.

    1-(3-Chloro-2-methylpropyl)-2-methylbenzene:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15Cl

Molecular Weight

182.69 g/mol

IUPAC Name

1-(3-chloro-2-methylpropyl)-3-methylbenzene

InChI

InChI=1S/C11H15Cl/c1-9-4-3-5-11(6-9)7-10(2)8-12/h3-6,10H,7-8H2,1-2H3

InChI Key

VTAGUXLCKANNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)CCl

Origin of Product

United States

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